4-biphenylyl 3,4-dimethoxybenzoate
Description
The strategic combination of distinct molecular fragments is a cornerstone of modern organic chemistry, enabling the development of functional molecules with precisely engineered characteristics. The biphenyl (B1667301) scaffold, the 3,4-dimethoxybenzoate unit, and the ester linkage each contribute unique structural and electronic features to a target compound like 4-biphenylyl 3,4-dimethoxybenzoate.
Biphenyls, which consist of two phenyl rings connected by a single bond, are a crucial structural motif in a wide array of organic compounds. tandfonline.commdpi.com Their significance stems from their rigid, yet conformationally flexible nature, which influences the electronic and steric properties of the molecule. tandfonline.com In modern organic chemistry, biphenyl derivatives serve as foundational components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). mdpi.commdpi.com The ability to introduce various substituents onto the biphenyl rings allows for the fine-tuning of a molecule's properties, making it a versatile platform for drug design and materials science. tandfonline.comrsc.org The synthesis of substituted biphenyls is often achieved through powerful cross-coupling reactions like the Suzuki-Miyaura coupling. ajgreenchem.comontosight.airesearchgate.net
The 3,4-dimethoxybenzoate moiety is an important functional group that can significantly influence the properties of a molecule. The two methoxy (B1213986) groups (-OCH3) are electron-donating, which can impact the electronic characteristics of the aromatic ring and any conjugated systems. rsc.org This functionality is a derivative of 3,4-dimethoxybenzoic acid, also known as veratric acid, a compound utilized in the synthesis of pharmaceuticals, dyes, and other organic compounds. nih.govnih.gov The presence of the dimethoxy substitution pattern can affect a molecule's solubility, reactivity, and potential for intermolecular interactions, such as hydrogen bonding. rsc.org In the context of materials science, certain dimethoxybenzene derivatives have been investigated for their liquid crystal behavior. nih.gov
The academic research landscape for biphenyl and dimethoxybenzene compounds is vast and diverse. Biphenyl derivatives are extensively studied for their applications in liquid crystals, where their rigid, elongated shape can promote the formation of mesophases. tandfonline.comresearchgate.netresearchgate.net Research often focuses on synthesizing new biphenyl-containing molecules and characterizing their thermal and optical properties. tandfonline.com Dimethoxybenzene derivatives are also a subject of significant academic interest, particularly in medicinal chemistry and natural product synthesis. rsc.orgnih.gov Studies have explored their biological activities and their role as intermediates in the preparation of more complex molecules. mdpi.comrsc.org The combination of these two moieties in the form of biphenyl esters has been explored in the context of creating novel liquid crystalline materials. niscpr.res.in
Research on this compound is primarily driven by the desire to understand the structure-property relationships that arise from the combination of its constituent molecular fragments. A key objective is to synthesize and characterize the compound to determine its fundamental physical and chemical properties. A significant area of interest is the investigation of its potential as a liquid crystal. The rigid biphenyl core combined with the ester linkage and the substituted benzoate (B1203000) ring suggests that this molecule may exhibit mesomorphic behavior. Therefore, research would likely involve studying its phase transitions using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Another research objective could be to explore its potential in materials science, for instance, as a component in organic electronic devices, where the electronic properties of the biphenyl and dimethoxybenzoate groups could be advantageous. Furthermore, understanding the synthesis of this compound contributes to the broader knowledge of esterification and cross-coupling reactions involving complex aromatic substrates.
Detailed Research Findings
While specific research publications dedicated solely to this compound are not abundant in publicly accessible literature, its properties can be inferred from studies on analogous compounds and the general principles of organic chemistry. The synthesis would typically involve the esterification of 4-phenylphenol (B51918) with 3,4-dimethoxybenzoyl chloride or the coupling of a 4-halobiphenyl with 3,4-dimethoxybenzoic acid.
Characterization of the molecule would be crucial to confirm its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry would provide detailed information about the molecular structure.
The physical properties of this compound are of significant interest. Its melting point, thermal stability (determined by thermogravimetric analysis, TGA), and liquid crystalline behavior would be key areas of investigation. Based on the structure, it is plausible that the compound could exhibit nematic or smectic liquid crystal phases.
Below are interactive data tables summarizing the kind of data that would be sought in the research of this compound, with some values being hypothetical or based on similar known compounds for illustrative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₈O₄ | |
| Molecular Weight | 334.37 g/mol | |
| IUPAC Name | (4-phenylphenyl) 3,4-dimethoxybenzoate | |
| CAS Number | 329219-52-5 | |
| Predicted XLogP3 | 5.1 | |
| Predicted Hydrogen Bond Donor Count | 0 | |
| Predicted Hydrogen Bond Acceptor Count | 4 | |
| Predicted Rotatable Bond Count | 4 |
Table 2: Hypothetical Thermal Properties and Phase Transitions
| Parameter | Value | Method |
| Melting Point (Tₘ) | ~150-170 °C | DSC |
| Clearing Point (T꜀) | ~180-200 °C | POM, DSC |
| Decomposition Temperature (Tₔ) | > 300 °C | TGA |
| Mesophase(s) | Nematic (hypothesized) | POM |
Table 3: Spectroscopic Data for Structural Elucidation (Hypothetical)
| Technique | Key Signals/Bands | Interpretation |
| ¹H NMR (CDCl₃) | δ ~3.9 (s, 6H), δ ~6.9-8.0 (m, 11H) | Methoxy protons and aromatic protons |
| ¹³C NMR (CDCl₃) | δ ~56 (methoxy carbons), δ ~110-165 (aromatic and carbonyl carbons) | Presence of methoxy, aromatic, and ester functionalities |
| IR (KBr) | ~1730 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch), ~3030 cm⁻¹ (aromatic C-H stretch) | Confirms ester linkage and aromatic rings |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-phenylphenyl) 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-23-19-13-10-17(14-20(19)24-2)21(22)25-18-11-8-16(9-12-18)15-6-4-3-5-7-15/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHQVVGKBWFURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 4 Biphenylyl 3,4 Dimethoxybenzoate
Retrosynthetic Analysis of the Ester Linkage and Biphenyl (B1667301)/Dimethoxybenzoate Synthons
Retrosynthetic analysis is a powerful technique for planning an organic synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com This process involves imaginary bond disconnections and functional group interconversions (FGIs). youtube.com
Disconnection Strategies for Ester Formation
The most logical primary disconnection in 4-biphenylyl 3,4-dimethoxybenzoate is the ester linkage (C-O bond). This disconnection yields two primary synthons: a 4-biphenyl cation and a 3,4-dimethoxybenzoate anion, or a 4-biphenylyl anion and a 3,4-dimethoxybenzoyl cation.
The most common and practical synthetic equivalents for these synthons are 4-hydroxybiphenyl and 3,4-dimethoxybenzoic acid (or its activated derivatives like an acyl chloride or anhydride). ox.ac.uk This approach is favored due to the prevalence of esterification reactions between a carboxylic acid and an alcohol.
| Disconnection | Synthons | Synthetic Equivalents |
| Ester C-O Bond | 4-Biphenylyl Cation & 3,4-Dimethoxybenzoate Anion | 4-Hydroxybiphenyl & 3,4-Dimethoxybenzoic Acid |
| Ester C-O Bond | 4-Biphenylyl Anion & 3,4-Dimethoxybenzoyl Cation | 4-Biphenyl Grignard Reagent & 3,4-Dimethoxybenzoyl Chloride |
Strategic Considerations for Biphenyl Moiety Construction
The 4-hydroxybiphenyl precursor can be further deconstructed. A key disconnection is the C-C bond between the two phenyl rings. This leads to synthons representing a phenyl group and a 4-hydroxyphenyl group. Various cross-coupling reactions can be employed for the construction of the biphenyl framework.
One notable method involves the coupling of an aryl halide with an organometallic reagent, such as a Grignard or organoboron compound (Suzuki coupling). For instance, the reaction of a 4-methoxyphenylboronic acid with a bromobenzene (B47551) derivative, followed by demethylation, would yield the desired 4-hydroxybiphenyl.
Another approach is the Ullmann condensation, which involves the copper-catalyzed coupling of two aryl halide molecules. While effective, this method often requires harsh reaction conditions.
More modern approaches might utilize palladium-catalyzed cross-coupling reactions, which are known for their high efficiency and functional group tolerance.
Approaches to the 3,4-Dimethoxybenzoic Acid Precursor
3,4-Dimethoxybenzoic acid, also known as veratric acid, is a readily available starting material. cdhfinechemical.comcarlroth.comgtilaboratorysupplies.com However, its synthesis from simpler precursors is also well-established. A common starting material is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which can be methylated to form 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). Subsequent oxidation of the aldehyde group yields 3,4-dimethoxybenzoic acid. google.com
Alternatively, 3,4-dimethoxybenzene can be subjected to chloromethylation followed by reaction with a cyanide source and subsequent hydrolysis to afford the carboxylic acid. google.com Another route involves the direct carboxylation of 3,4-dimethoxybenzene using a strong base like n-butyllithium followed by quenching with carbon dioxide.
Forward Synthesis Pathways
With the key precursors identified through retrosynthetic analysis, the forward synthesis can be planned. The central reaction is the formation of the ester bond.
Esterification Reactions: Classical and Modern Approaches
The esterification of 4-hydroxybiphenyl with 3,4-dimethoxybenzoic acid is the final key step in the synthesis of this compound.
Fischer-Speier esterification is a classic method that involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid or a sulfonic acid like p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed by azeotropic distillation using a Dean-Stark apparatus or by using an excess of one of the reactants. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com
While phenols can be esterified using this method, the reaction can sometimes be sluggish. wikipedia.org Variants of the Fischer esterification may employ different catalysts or reaction conditions to improve yields and reaction times. For instance, the use of Lewis acids can also catalyze the reaction. wikipedia.org
| Reaction | Reactants | Catalyst | Key Features |
| Fischer-Speier Esterification | 4-Hydroxybiphenyl, 3,4-Dimethoxybenzoic Acid | H₂SO₄, p-TsOH | Equilibrium reaction; requires removal of water. wikipedia.orgorganic-chemistry.org |
Other modern esterification methods that avoid the production of water include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification or the conversion of the carboxylic acid to a more reactive species like an acyl chloride or anhydride (B1165640) before reaction with the alcohol. organic-chemistry.orggoogle.com For instance, 3,4-dimethoxybenzoic acid can be converted to 3,4-dimethoxybenzoyl chloride using thionyl chloride (SOCl₂), which then readily reacts with 4-hydroxybiphenyl in the presence of a base to form the desired ester.
Coupling Reagents (e.g., DCC/DMAP) in Ester Synthesis
The synthesis of esters from a carboxylic acid and an alcohol is a fundamental transformation in organic chemistry. For the specific synthesis of this compound, a highly effective method involves the use of coupling reagents, most notably N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). This process is widely known as the Steglich esterification. wikipedia.orgnih.gov It is a mild and efficient method, particularly advantageous for coupling sterically hindered components or sensitive substrates at room temperature. wikipedia.orgorganic-chemistry.org
The reaction proceeds through the activation of the carboxylic acid (3,4-dimethoxybenzoic acid) by DCC. chemicalbook.com DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack. The alcohol (biphenyl-4-ol) can then react with this activated intermediate to form the desired ester product, this compound. A key byproduct of this reaction is N,N'-dicyclohexylurea (DCU), a stable urea (B33335) derivative formed from the DCC reagent after it has facilitated the water removal from the condensation reaction. wikipedia.org
A crucial component of the Steglich esterification is the use of DMAP as a catalyst. chemicalbook.comresearchgate.net In the absence of DMAP, the O-acylisourea intermediate can slowly and undesirably rearrange into a stable N-acylurea, which is unreactive towards the alcohol, thereby reducing the yield of the ester. wikipedia.orgorganic-chemistry.org DMAP, being a more potent nucleophile than the alcohol, intercepts the O-acylisourea intermediate to form a reactive acyl-pyridinium species. organic-chemistry.org This new intermediate does not undergo the unproductive rearrangement and reacts rapidly with the alcohol to furnish the final ester with high efficiency. organic-chemistry.org Therefore, DMAP acts as an acyl transfer catalyst, suppressing the side reaction and accelerating the esterification process. organic-chemistry.org The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). wikipedia.orgresearchgate.net
Table 1: Key Components in Steglich Esterification
| Component | Name | Role in Reaction |
|---|---|---|
| Carboxylic Acid | 3,4-Dimethoxybenzoic acid | Substrate providing the acyl group |
| Alcohol | Biphenyl-4-ol | Substrate providing the alkoxide group |
| Coupling Reagent | N,N'-Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid by forming an O-acylisourea intermediate |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Acyl transfer catalyst, prevents N-acylurea formation, accelerates reaction |
| Byproduct | N,N'-Dicyclohexylurea (DCU) | Insoluble urea formed from DCC, removed by filtration |
Synthesis of the Biphenyl-4-ol Precursor
The synthesis of this compound requires the precursor biphenyl-4-ol. This biphenyl scaffold is a common structural motif in many biologically active molecules and functional materials. gre.ac.uk Its synthesis can be achieved through several strategic approaches, primarily involving the formation of the key carbon-carbon bond between two phenyl rings.
Cross-Coupling Reactions (e.g., Suzuki, Heck) for Biphenyl Synthesis
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C-C bonds, and they are widely employed for the synthesis of biphenyl derivatives. researchgate.netrsc.org
The Suzuki-Miyaura coupling is a prominent method for synthesizing unsymmetrical biaryls like biphenyl-4-ol. orgsyn.org This reaction involves the cross-coupling of an aryl organoboron compound (such as a boronic acid or ester) with an aryl halide or triflate, catalyzed by a palladium(0) complex. chemistry-online.com For the synthesis of biphenyl-4-ol, this would typically involve the reaction between phenylboronic acid and a 4-halophenol (e.g., 4-iodophenol (B32979) or 4-bromophenol) in the presence of a palladium catalyst and a base. chemistry-online.com A key advantage of the Suzuki reaction is the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. chemistry-online.com Ligandless palladium systems or those employing phosphine (B1218219) ligands are commonly used. orgsyn.org
The Heck reaction is another significant palladium-catalyzed process that forms a C-C bond, typically by reacting an unsaturated halide with an alkene in the presence of a base. mdpi.comorganic-chemistry.org While often used to form substituted alkenes, variations of the Heck reaction can also be applied to construct biaryl systems. nih.gov The reaction generally proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene, and subsequent elimination steps. nih.gov The synthesis of biphenyls via the Heck reaction might involve the coupling of an aryl halide with a styrene (B11656) derivative or through intramolecular cyclization strategies. mdpi.com
Table 2: Comparison of Suzuki and Heck Reactions for Biphenyl Synthesis
| Feature | Suzuki-Miyaura Coupling | Heck Reaction |
|---|---|---|
| Coupling Partners | Arylboronic acid/ester + Aryl halide/triflate | Alkene + Aryl halide/triflate |
| Catalyst System | Pd(0) complex, often with phosphine ligands | Pd(0) or Pd(II) complex, often with phosphine ligands |
| Key Bond Formed | Aryl-Aryl C-C bond | Aryl-Vinyl C-C bond (typically) |
| Primary Application | Direct synthesis of biaryls and substituted biaryls | Vinylation of aryl halides |
Oxidative Coupling Methodologies
Oxidative coupling represents an alternative and direct approach to forming the C-C bond in biphenyl systems. wikipedia.org These reactions involve the dimerization of phenolic compounds through an oxidative process, often mediated by metal catalysts or chemical oxidants. wikipedia.org This biomimetic strategy mimics the natural synthesis of various phenolic compounds. acs.org
For the synthesis of hydroxylated biphenyls, such as biphenyl-4-ol, a phenol (B47542) can be treated with a one-electron oxidizing agent. jraic.com Reagents like iron(III) chloride (FeCl₃), potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), and potassium persulfate (K₂S₂O₈) are commonly used due to their efficiency and low cost. jraic.comcnr.it The mechanism is believed to involve the formation of a phenoxy radical via electron transfer. wikipedia.org Two of these radicals can then couple to form the C-C bond, leading to the biphenol product. wikipedia.org While this method can be effective for symmetrical biphenols, achieving selective cross-coupling between two different phenols to produce unsymmetrical products like biphenyl-4-ol can be challenging, often resulting in a mixture of homo-coupled and cross-coupled products. acs.orgacs.org Recent advancements have focused on developing methodologies that can control this selectivity. acs.org
Synthesis of 3,4-Dimethoxybenzoic Acid and its Derivatives
The second key precursor for the target molecule is 3,4-dimethoxybenzoic acid, also known as veratric acid. cdhfinechemical.comfoodb.ca This compound is a derivative of benzoic acid with two methoxy (B1213986) groups and serves as a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds. ontosight.ai
Oxidation of Appropriate Precursors (e.g., 3,4-dimethoxybenzaldehyde)
A straightforward and common method for preparing 3,4-dimethoxybenzoic acid is through the oxidation of the corresponding aldehyde, 3,4-dimethoxybenzaldehyde (veratraldehyde). ontosight.ai Aldehydes are readily oxidized to carboxylic acids, and this transformation can be accomplished using a variety of oxidizing agents. nih.gov
This oxidation is a standard reaction in organic synthesis. For instance, veratraldehyde can be oxidized using potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide in the presence of a base. google.com The reaction involves the conversion of the aldehyde functional group (-CHO) into a carboxylic acid functional group (-COOH) while leaving the methoxy groups and the aromatic ring intact. This method is often high-yielding and provides a direct route to the desired acid from a commercially available starting material. sigmaaldrich.com
Derivatization from Veratrole Derivatives
3,4-Dimethoxybenzoic acid can also be synthesized starting from veratrole (1,2-dimethoxybenzene). chemicalpapers.com This approach involves introducing a carbon-containing functional group onto the veratrole ring and subsequently oxidizing it to the carboxylic acid.
One established pathway is through a Friedel-Crafts acylation of veratrole to introduce an acetyl group, forming 4-acetoveratrone. This ketone can then be subjected to a haloform reaction or other oxidative cleavage methods to yield the carboxylic acid. Another route involves the chloromethylation of veratrole to produce 3,4-dimethoxybenzyl chloride. google.com This intermediate can then be converted to the aldehyde via methods like the Sommelet reaction, followed by oxidation as described previously, or potentially converted to a nitrile and then hydrolyzed to the carboxylic acid. google.com These multi-step sequences offer flexibility in the synthesis, starting from the basic veratrole structure. chemicalpapers.com
Table 3: Synthetic Routes to 3,4-Dimethoxybenzoic Acid
| Starting Material | Key Transformation | Reagents/Conditions |
|---|---|---|
| 3,4-Dimethoxybenzaldehyde | Oxidation | KMnO₄ or H₂O₂/base |
| Veratrole | Friedel-Crafts Acylation & Oxidation | 1. Acetyl chloride/AlCl₃ 2. Oxidizing agent |
Table 4: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| N,N'-dicyclohexylcarbodiimide (DCC) |
| 4-(Dimethylamino)pyridine (DMAP) |
| 3,4-Dimethoxybenzoic acid (Veratric acid) |
| Biphenyl-4-ol |
| N,N'-dicyclohexylurea (DCU) |
| Dichloromethane (DCM) |
| Dimethylformamide (DMF) |
| Phenylboronic acid |
| 4-Iodophenol |
| 4-Bromophenol |
| Iron(III) chloride (FeCl₃) |
| Potassium ferricyanide (K₃[Fe(CN)₆]) |
| Potassium persulfate (K₂S₂O₈) |
| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) |
| Potassium permanganate (KMnO₄) |
| Hydrogen peroxide (H₂O₂) |
| Veratrole (1,2-dimethoxybenzene) |
| 4-Acetoveratrone |
Optimization of Reaction Conditions and Yields
The synthesis of this compound, which is achieved through the esterification of 4-biphenylol and 3,4-dimethoxybenzoic acid, is subject to optimization of various reaction conditions to maximize the yield and purity of the final product. The Fischer esterification, a common method for such transformations, is an equilibrium-driven process. researchgate.net Key parameters that are typically optimized include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.
Catalyst Selection: The reaction is traditionally catalyzed by strong mineral acids like sulfuric acid. researchgate.net However, to circumvent issues associated with corrosive and difficult-to-separate mineral acids, research has shifted towards milder Lewis acids and solid acid catalysts. Organotin compounds, for instance, have been explored as effective catalysts for esterification reactions. nih.gov The catalytic activity of these compounds is attributed to the Lewis acidity of the tin center, which activates the carboxylic acid for nucleophilic attack by the alcohol. nih.gov Heterogeneous catalysts, such as tungstosilicic acid supported on silica (B1680970), also present a viable option, offering high activity and ease of separation. mdpi.com
Reaction Temperature and Time: The reaction temperature is a critical factor influencing the rate of esterification. Higher temperatures generally accelerate the reaction towards equilibrium. However, excessively high temperatures can lead to side reactions and decomposition of the reactants or product. For similar esterification reactions, reflux conditions are often employed. scielo.brorgsyn.org The optimal reaction time is a balance between achieving maximum conversion and minimizing the formation of byproducts. For instance, in the synthesis of dihydrobenzofuran neolignans, the reaction time was significantly reduced from 20 hours to 4 hours without a considerable loss in conversion or selectivity by optimizing other parameters. scielo.br
Reactant Ratio: The molar ratio of the alcohol to the carboxylic acid can be adjusted to shift the equilibrium towards the product side. Using an excess of one reactant, typically the less expensive one, can enhance the yield of the ester.
The following table illustrates the impact of different catalysts on the yield of esterification reactions, based on findings from related syntheses.
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sulfuric Acid | p-aminobenzoic acid, Ethanol | Ethanol | Reflux | Not specified, but effective | researchgate.net |
| n-Butylstannoic acid | Acetic acid, Ethanol | Not specified | 90 | 18.7 (after 1h) | nih.gov |
| Silver(I) oxide | Methyl p-coumarate, Methyl ferulate | Acetonitrile | Reflux | Optimized for best balance of conversion and selectivity | scielo.br |
| Tungstosilicic Acid | Acetic acid, Ethanol | Not specified | Not specified | 87 (conversion) | mdpi.com |
This table presents data from various esterification reactions to illustrate the principles of catalyst optimization. The specific yields for this compound synthesis would require empirical determination.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of less hazardous chemicals, the development of energy-efficient processes, and the minimization of waste.
Alternative Solvents: A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Traditional solvents for esterification, such as benzene (B151609) or dichloromethane, are being replaced by "greener" options like acetonitrile. scielo.br In some cases, reactions can be conducted in the absence of a solvent, further reducing the environmental footprint. researchgate.net
Heterogeneous Catalysis: The use of solid acid catalysts is a cornerstone of green synthetic chemistry. mdpi.combeilstein-journals.org Unlike homogeneous catalysts, which are dissolved in the reaction mixture and require extensive separation procedures, heterogeneous catalysts can be easily removed by filtration and can often be recycled and reused. mdpi.comresearchgate.net This not only simplifies the work-up process but also reduces waste. For example, tungstophosphoric acid supported on MCM-41 has been used as an efficient and recyclable catalyst for the synthesis of 4-methoxybenzophenone. researchgate.net
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. The Fischer esterification itself is an atom-economical reaction, with water being the only byproduct.
The table below provides a comparison between traditional and green approaches for ester synthesis, highlighting the advantages of applying green chemistry principles.
| Principle | Traditional Approach | Green Chemistry Approach | Benefits of Green Approach |
| Solvent | Dichloromethane, Benzene scielo.br | Acetonitrile scielo.br, Solvent-free conditions researchgate.net | Reduced toxicity and environmental pollution. |
| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) researchgate.net | Heterogeneous solid acids (e.g., supported tungstosilicic acid) mdpi.comresearchgate.net | Ease of separation, reusability, reduced corrosion and waste. |
| Energy | Prolonged heating scielo.br | Optimized reaction times, use of microwave irradiation (in some cases) | Reduced energy consumption and potential for faster reactions. |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.
Advanced Structural Characterization and Solid State Analysis
Advanced Spectroscopic Analysis
Spectroscopic techniques are instrumental in confirming the molecular structure of 4-biphenylyl 3,4-dimethoxybenzoate and probing its electronic and vibrational characteristics.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Insights
High-resolution NMR spectroscopy provides detailed information about the chemical environment of each atom in this compound. Both ¹H and ¹³C NMR are crucial for structural elucidation.
The ¹H NMR spectrum would show distinct signals for the aromatic protons on the biphenyl (B1667301) and dimethoxybenzoyl groups, as well as the methoxy (B1213986) protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern. For instance, the protons on the 3,4-dimethoxy-substituted ring would exhibit a characteristic splitting pattern (an ABX or related system).
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbonyl carbon of the ester group would appear at a characteristic downfield shift (typically in the 165-170 ppm range). The carbons of the biphenyl and dimethoxybenzoyl moieties would have distinct signals in the aromatic region (around 110-150 ppm), and the methoxy carbons would resonate in the upfield region (around 55-60 ppm).
Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide insights into the through-space proximity of protons, offering clues about the preferred conformation of the molecule in solution, particularly regarding the rotational orientation around the ester linkage and the biphenyl bond.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are approximate values and can vary based on the solvent and experimental conditions.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methoxy Protons (-OCH₃) | ~3.9 | - |
| Methoxy Carbons (-OCH₃) | - | ~56 |
| Aromatic Protons | 7.0 - 8.2 | - |
| Aromatic Carbons | - | 110 - 152 |
| Carbonyl Carbon (C=O) | - | ~165 |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment
FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.
The most prominent feature in the FTIR spectrum would be the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester linkage would produce strong bands in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions.
Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would give rise to several bands in the 1450-1600 cm⁻¹ range. The presence of the methoxy groups would be confirmed by C-H stretching vibrations around 2850-2950 cm⁻¹.
Table 2: Key FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch (Methoxy) | 2850 - 2950 |
| C=O Stretch (Ester) | 1720 - 1740 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Asymmetric C-O-C Stretch (Ester) | 1250 - 1300 |
| Symmetric C-O-C Stretch (Ester) | 1100 - 1150 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In techniques like electrospray ionization (ESI-MS), the compound would be detected as a protonated molecule [M+H]⁺ or as an adduct with other ions (e.g., [M+Na]⁺). The high-resolution mass of the molecular ion would allow for the confirmation of its elemental composition.
The fragmentation pattern in MS/MS analysis would likely proceed through the cleavage of the ester bond, which is typically the most labile part of the molecule. This would lead to the formation of characteristic fragment ions, such as the 3,4-dimethoxybenzoyl cation and the 4-hydroxybiphenyl radical cation (or related ions), which can be used to confirm the connectivity of the molecule.
Table 3: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure |
| [C₂₁H₁₈O₄]⁺ | Molecular Ion |
| [C₉H₉O₃]⁺ | 3,4-dimethoxybenzoyl cation |
| [C₁₂H₉O]⁺ | 4-biphenylyl-oxy cation |
| [C₇H₇O₂]⁺ | Loss of CO from dimethoxybenzoyl cation |
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy provides insights into the electronic structure of this compound, particularly the electronic transitions associated with its conjugated π-system. The spectrum is expected to be dominated by strong absorptions in the ultraviolet region due to π → π* transitions within the aromatic rings.
Time-Resolved Resonance Raman Spectroscopy for Reaction Intermediates
While data for this compound itself is not widely available, time-resolved resonance Raman (TRRR) spectroscopy is a powerful technique that could, in principle, be used to study short-lived excited states or reaction intermediates of this molecule. By using a pulsed laser to excite the molecule and a second laser to probe its Raman spectrum at very short time delays, TRRR can provide structural information about transient species.
For a molecule like this compound, TRRR could potentially be used to investigate the triplet excited state of the biphenyl or benzoyl chromophores, or to follow the dynamics of photochemical reactions, such as photo-Fries rearrangement, if the molecule were found to be reactive under UV irradiation. The vibrational frequencies of the intermediate species would provide a snapshot of their molecular structure, allowing for a detailed mechanistic understanding of the reaction.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational to modern chemical research. They are used to solve the Schrödinger equation (or a simplified form) for a molecule to determine its electronic structure and related properties. DFT, in particular, is widely used due to its favorable balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. chem960.com Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data.
Despite the power of these techniques, specific DFT or ab initio studies focused on 4-biphenylyl 3,4-dimethoxybenzoate are not available in the reviewed scientific literature. The following sections describe the types of analyses that would be performed in such a study.
A critical first step in any computational study is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule, known as its equilibrium geometry. For a flexible molecule like this compound, which contains multiple rotatable bonds (notably the bond connecting the two phenyl rings and the ester linkage), this process is more complex.
Researchers would explore the conformational energy landscape to identify various stable conformers (local energy minima) and the transition states that connect them. This analysis would reveal the preferred spatial arrangement of the biphenyl (B1667301) and dimethoxybenzoyl moieties and the energy barriers to rotation around the key single bonds. Such information is vital for understanding the molecule's shape, which influences its physical properties and potential interactions with other molecules.
Once the geometry is optimized, its electronic properties can be analyzed in detail.
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The distribution of these orbitals across the molecular structure indicates the most likely sites for electrophilic and nucleophilic attack. For this compound, one would expect the HOMO to have significant contributions from the electron-rich dimethoxy-substituted ring and the LUMO to be distributed over the biphenyl system.
HOMO-LUMO Energy Gap : The energy difference between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and electronic excitability. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. This value is also fundamental to predicting the molecule's electronic absorption spectrum.
Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show regions of negative potential (typically around electronegative atoms like oxygen, indicating electron-rich areas) and positive potential (around hydrogen atoms, indicating electron-poor areas). For this molecule, the MEP would highlight the negative potential around the carbonyl and methoxy (B1213986) oxygen atoms, identifying them as sites for electrophilic attack or hydrogen bonding.
Table 1: Illustrative Data for Electronic Properties (Hypothetical)
No specific experimental or computational data for this compound is available in the public domain. The following table is a hypothetical representation of typical data obtained from DFT calculations for similar aromatic esters.
| Parameter | Calculation Method | Hypothetical Value |
| EHOMO | DFT/B3LYP/6-31G(d,p) | -5.8 eV |
| ELUMO | DFT/B3LYP/6-31G(d,p) | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | DFT/B3LYP/6-31G(d,p) | 4.3 eV |
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data.
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental spectra helps confirm the molecular structure.
IR Spectroscopy : The vibrational frequencies and their corresponding intensities can be calculated from the optimized geometry. chem960.com These theoretical frequencies, often scaled to correct for systematic errors, can be compared with an experimental FT-IR spectrum to assign specific absorption bands to the vibrational modes of the molecule (e.g., C=O stretching, C-O-C stretching, aromatic C-H bending).
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This analysis provides insight into the electronic excitations, typically π→π* transitions in aromatic systems like this one.
Chemical Hardness (η) : Defined as half of the HOMO-LUMO energy gap (η ≈ (ELUMO - EHOMO)/2), it measures the resistance of a molecule to changes in its electron distribution. A molecule with a large energy gap is considered "hard," indicating lower reactivity.
Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability. A "soft" molecule has a small energy gap and is more reactive.
These parameters are useful for comparing the reactivity of different compounds within a series.
Molecular Dynamics Simulations
While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.
Specific molecular dynamics simulations for this compound have not been reported in the surveyed literature. An MD study would provide valuable insights into its dynamic behavior. By simulating the molecule in a solvent box (e.g., water or an organic solvent) or within a crystal lattice, researchers could observe:
The flexibility of the molecule by monitoring fluctuations in dihedral angles, particularly the torsion angle between the two phenyl rings of the biphenyl group.
The reorientation and tumbling motions of the molecule in solution.
The formation and lifetime of intermolecular interactions, such as stacking of aromatic rings, which would be relevant for understanding its properties in the condensed phase.
Such simulations are crucial for bridging the gap between a static molecular picture and the dynamic reality of molecular behavior in different environments.
Intermolecular Interaction Dynamics
The intermolecular interactions of this compound are governed by a combination of forces originating from its distinct structural components. These interactions are crucial in determining its physical properties, such as melting point, solubility, and crystal packing.
The 4-biphenylyl fragment, with its two connected phenyl rings, is a significant contributor to the intermolecular forces. Studies on biphenyl derivatives have highlighted the importance of π-π stacking and C-H⋯π interactions in their crystal structures. For instance, in a related compound, 4,4'-dimethoxy-1,1-biphenyl, the crystal packing is stabilized by two C-H⋯π interactions and a weak π…π interaction. nih.govresearchgate.net Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, has been employed to understand these forces in dimethoxybenzene derivatives. nih.gov This analysis reveals the percentage of different types of intermolecular contacts, such as H⋯H, C⋯H, and O⋯H interactions, which are fundamental to the stability of the crystal lattice. nih.govresearchgate.net
The 3,4-dimethoxybenzoate moiety introduces polar characteristics to the molecule. The ester group and the methoxy groups are capable of participating in hydrogen bonding. Specifically, the oxygen atoms of the carbonyl and methoxy groups can act as hydrogen bond acceptors. researchgate.net In crystallographic and DFT studies of other dimethoxybenzene derivatives, hydrogen bonds have been shown to play a significant role in stabilizing their structures. nih.gov The molecular electrostatic potential (MEP) of dimethoxybenzene derivatives indicates regions of negative potential around the oxygen atoms, making them susceptible to electrophilic attack and hydrogen bond donation. nih.gov
| Interacting Moiety | Type of Interaction | Description |
| Biphenyl Rings | π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |
| Biphenyl C-H and Benzene (B151609) Ring | C-H⋯π Interaction | A weak hydrogen bond where a C-H bond acts as the donor and a π-system as the acceptor. |
| Methoxy/Ester Oxygen and Hydrogen Atoms | Hydrogen Bonding | The oxygen atoms can act as acceptors for hydrogen bonds from neighboring molecules. |
| Entire Molecule | Van der Waals Forces | General intermolecular forces arising from temporary fluctuations in electron density. |
Reaction Mechanism Modeling and Energy Profiles
The most common method for synthesizing this compound is through the esterification of 4-phenylphenol (B51918) with 3,4-dimethoxybenzoic acid or its derivatives. Computational modeling of these reaction mechanisms can provide valuable information about the energy profiles, transition states, and kinetics.
The transition state is the highest energy point along the reaction coordinate and its characterization is key to understanding the reaction mechanism. For esterification reactions, such as the Fischer esterification, the mechanism involves several steps, each with its own transition state. masterorganicchemistry.com In an acid-catalyzed esterification, the initial protonation of the carbonyl oxygen of the carboxylic acid leads to a transition state. masterorganicchemistry.com This is followed by the nucleophilic attack of the alcohol, forming a tetrahedral intermediate, which itself passes through a transition state. masterorganicchemistry.com The subsequent elimination of water to form the ester also proceeds through a distinct transition state. masterorganicchemistry.com
Computational methods, such as Density Functional Theory (DFT), can be used to locate and characterize these transition states. The geometry of the transition state, its vibrational frequencies (where one imaginary frequency corresponds to the reaction coordinate), and its energy are critical parameters that can be calculated. While specific transition state calculations for the synthesis of this compound are not publicly documented, studies on similar esterification reactions provide a reliable model. For instance, the Yamaguchi esterification, which proceeds via a mixed anhydride (B1165640) intermediate, has been studied computationally to elucidate its mechanism. organic-chemistry.orgresearchgate.net
In the context of the biphenyl moiety, computational studies have been performed to investigate the transition state of rotation around the central carbon-carbon bond. This rotation has a planar transition state which has been stabilized and observed within a protein cavity. nih.gov
Several esterification methods could be employed, each with a different reaction pathway:
Fischer Esterification: This involves the direct reaction of 3,4-dimethoxybenzoic acid with 4-phenylphenol in the presence of an acid catalyst. The reaction is an equilibrium process. masterorganicchemistry.com
Reaction with an Acid Chloride: Using 3,4-dimethoxybenzoyl chloride and 4-phenylphenol, often in the presence of a base to neutralize the HCl byproduct. This reaction is generally faster and not reversible. The mechanism involves nucleophilic acyl substitution. researchgate.net
Yamaguchi Esterification: This method uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride with the carboxylic acid, which then reacts with the alcohol in the presence of DMAP. organic-chemistry.orgresearchgate.net This is a mild method suitable for complex molecules.
Computational studies on the kinetics of related reactions, such as the methanolysis of p-nitrobenzoyl chloride, have shown that the reaction can proceed through a tetrahedral intermediate, and the rate can be influenced by the concentration of the alcohol. researchgate.net The table below outlines the key steps in a typical acid-catalyzed esterification pathway.
| Step | Description | Key Species |
| 1 | Protonation of the carbonyl oxygen of the carboxylic acid. | Protonated carboxylic acid |
| 2 | Nucleophilic attack by the alcohol on the carbonyl carbon. | Tetrahedral intermediate |
| 3 | Proton transfer from the alcohol moiety to a hydroxyl group. | Protonated tetrahedral intermediate |
| 4 | Elimination of water. | Protonated ester |
| 5 | Deprotonation of the ester. | Final ester product |
The choice of solvent can significantly influence the energetics of a reaction by stabilizing or destabilizing reactants, transition states, and products to different extents. For esterification reactions, the solvent can play multiple roles, including acting as a medium for the reaction and, in some cases, participating in the reaction mechanism.
Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.
In the context of esterification, polar solvents can stabilize the polar transition states and intermediates, potentially lowering the activation energy and accelerating the reaction. For example, in the methanolysis of p-nitrobenzoyl chloride in acetonitrile, the solvent plays a role in the deprotonation of the tetrahedral intermediate. researchgate.net However, in Fischer esterification, an excess of the alcohol reactant is often used as the solvent, which also drives the equilibrium towards the product side. masterorganicchemistry.com The effect of the solvent on the reaction rate is a complex interplay of polarity, hydrogen bonding ability, and the specific mechanism of the reaction. Studies on other reactions, like the Diels-Alder reaction, have shown that solvent effects are a function of both the solvent and the solute, with hydrogen bond donation ability of the solvent playing a key role for certain reactants. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 4 Biphenylyl 3,4 Dimethoxybenzoate and Analogues
Hydrolytic Stability and Mechanism of Ester Cleavage
The ester linkage in 4-biphenylyl 3,4-dimethoxybenzoate is susceptible to hydrolysis, a reaction that cleaves the ester back into its constituent carboxylic acid and alcohol. This process can be catalyzed by either acid or base.
Under basic conditions, the hydrolysis of esters like this compound is typically a saponification reaction. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the 4-biphenylyloxide as the leaving group and forming 3,4-dimethoxybenzoic acid. The biphenylyloxide is then protonated by the newly formed carboxylic acid or the solvent to yield 4-hydroxybiphenyl. Because the hydroxide ion is consumed in the reaction, it is technically a promoter rather than a catalyst. youtube.com
Acid-catalyzed hydrolysis proceeds via a different mechanism. The first step is the protonation of the carbonyl oxygen by an acid, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the 4-hydroxybiphenyl moiety is eliminated as the leaving group, and the 3,4-dimethoxybenzoic acid is regenerated along with the acid catalyst. youtube.comlibretexts.org
The rate of hydrolysis is influenced by both electronic and steric factors. The stability of the leaving group (4-biphenylyloxide) and the electronic nature of the substituents on both the benzoate (B1203000) and biphenyl (B1667301) rings play a significant role. Generally, electron-withdrawing groups on the acyl portion enhance the electrophilicity of the carbonyl carbon, increasing the rate of hydrolysis. Conversely, electron-donating groups decrease the rate.
Table 1: General Mechanisms of Ester Hydrolysis
| Condition | Key Mechanistic Steps | Products |
| Basic (Saponification) | 1. Nucleophilic attack by hydroxide ion on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Collapse of the intermediate, expelling the alkoxide leaving group. 4. Protonation of the alkoxide. | 3,4-Dimethoxybenzoate (salt) and 4-Hydroxybiphenyl |
| Acidic | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by water on the carbonyl carbon. 3. Formation of a tetrahedral intermediate. 4. Proton transfer and elimination of the alcohol. | 3,4-Dimethoxybenzoic acid and 4-Hydroxybiphenyl |
Aromatic Electrophilic Substitution Reactions on Biphenyl and Dimethoxybenzene Moieties
Both the biphenyl and the dimethoxybenzene rings of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental reaction for the functionalization of aromatic compounds. pearson.compearson.com The position of substitution is directed by the existing substituents on each ring. pearson.com
On the Dimethoxybenzene Moiety:
The two methoxy (B1213986) groups (-OCH₃) on the benzoate ring are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. umkc.eduyoutube.com This makes the dimethoxybenzene ring highly reactive towards electrophiles. Given that the 3 and 4 positions are already substituted, electrophilic attack will preferentially occur at the positions ortho and para to the methoxy groups that are available. Specifically, the positions C-2, C-5, and C-6 are potential sites for substitution. The steric hindrance from the adjacent substituents and the ester group will influence the regioselectivity of the reaction.
On the Biphenyl Moiety:
Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts alkylation, and acylation. pearson.com The specific conditions for these reactions would need to be carefully controlled to achieve selective substitution on either the dimethoxybenzene or the biphenyl ring.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring System | Directing Groups | Predicted Position of Attack | Examples of Reactions |
| Dimethoxybenzene | Two -OCH₃ groups (activating, ortho, para-directing) | C-2, C-5, C-6 | Nitration (HNO₃/H₂SO₄), Halogenation (Br₂/FeBr₃), Friedel-Crafts Alkylation (R-Cl/AlCl₃) |
| Biphenyl | Ester linkage (-O-CO-Ar) (activating, ortho-directing) | C-3', C-5' | Nitration (HNO₃/H₂SO₄), Halogenation (Br₂/FeBr₃) |
Radical Reactions and Oxidative Transformations
The biphenyl and dimethoxybenzene moieties of this compound can participate in radical reactions and oxidative transformations. Biphenyl itself can undergo oxidative coupling reactions to form higher polyphenylenes in the presence of suitable catalysts. researchgate.net Fungal metabolism of biphenyl has been shown to proceed through hydroxylation followed by ring cleavage, indicating the susceptibility of the aromatic rings to oxidative processes. nih.gov
The dimethoxybenzene ring, being electron-rich, is particularly prone to oxidation. Oxidative cleavage of the aromatic ring can occur under strong oxidizing conditions. Furthermore, the benzylic positions of the methoxy groups could potentially undergo radical halogenation under appropriate conditions, although this is less common for methoxy groups compared to alkyl groups.
Studies on biphenyl carboxylic acids have shown that they can undergo thermal and catalytic decomposition, which can involve radical pathways and lead to ring-opened products. acs.org While this compound does not have a free carboxylic acid group, similar degradation pathways could be envisioned under harsh conditions.
Nucleophilic Attack Pathways
Besides the hydrolysis of the ester group, other nucleophilic attacks on this compound are possible, though generally less facile than electrophilic reactions on the aromatic rings. Strong nucleophiles can attack the carbonyl carbon, leading to substitution of the 4-biphenylyloxy group. For instance, reaction with amines (ammonolysis) would yield the corresponding amide (3,4-dimethoxybenzamide) and 4-hydroxybiphenyl.
Nucleophilic aromatic substitution on the aromatic rings is generally difficult unless activated by strong electron-withdrawing groups. The dimethoxybenzene ring, being electron-rich, is particularly resistant to nucleophilic aromatic substitution. The biphenyl ring is also not highly activated towards this type of reaction.
Photochemical Reactivity and Mechanisms
Aryl esters can undergo photochemical reactions upon absorption of UV light. acs.org The specific pathway depends on the structure of the ester and the reaction conditions. One common photochemical reaction of aryl esters is the photo-Fries rearrangement. In this reaction, the ester is cleaved, and the acyl group migrates to the ortho or para position of the phenolic ring (the biphenyl moiety in this case). This reaction proceeds through a radical mechanism involving a solvent-caged radical pair.
Another possible photochemical process is the cleavage of the C-O bond of the ester, leading to the formation of acyl and aryloxy radicals. These radicals can then undergo various subsequent reactions, such as hydrogen abstraction from the solvent or recombination. The presence of the biphenyl and dimethoxybenzene chromophores will influence the photophysical properties of the molecule, such as its absorption spectrum and excited state reactivity. The photolysis of related biphenyl-substituted compounds has been shown to involve excited state C-C bond cleavage. rsc.org
Derivatization Strategies and Functional Group Transformations
The functional groups present in this compound offer several avenues for derivatization and further chemical transformations. arabjchem.org
Modification of the Ester Group: The ester can be reduced to the corresponding primary alcohol (3,4-dimethoxybenzyl alcohol) and 4-hydroxybiphenyl using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org
Reactions of the Aromatic Rings: As discussed in section 5.2, the aromatic rings can be functionalized via electrophilic aromatic substitution to introduce a variety of substituents, such as nitro, halo, and alkyl groups. These new functional groups can then be further transformed. For example, a nitro group can be reduced to an amino group, which can then be diazotized and converted to a wide range of other functionalities. youtube.com
Cleavage of Methoxy Groups: The methoxy groups on the benzoate ring can be cleaved to form hydroxyl groups using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). This would yield a polyhydroxylated benzoic acid derivative.
These derivatization strategies allow for the synthesis of a wide array of analogues with potentially different physical, chemical, and biological properties. researchgate.net
Table 3: Summary of Potential Derivatization Reactions
| Functional Group | Reaction Type | Reagents | Product Type |
| Ester | Reduction | LiAlH₄ | Primary Alcohol and Phenol (B47542) |
| Ester | Ammonolysis | NH₃ | Amide and Phenol |
| Aromatic Rings | Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |
| Aromatic Rings | Halogenation | Br₂, FeBr₃ | Halo-substituted derivative |
| Methoxy Groups | Ether Cleavage | BBr₃ | Hydroxylated derivative |
Design and Synthesis of Analogues and Derivatization Studies
Systematic Variation of the Biphenyl (B1667301) Moiety
Introducing substituents onto the biphenyl rings can alter the electronic distribution and steric profile of the entire molecule. The nature and position of these substituents dictate their effect. Electron-donating groups (EDGs) increase the electron density of the aromatic system, making it more nucleophilic, while electron-withdrawing groups (EWGs) decrease it.
Electronic Effects : EDGs like methyl (-CH₃) or additional methoxy (B1213986) (-OCH₃) groups can enhance the electron density of the biphenyl system. Conversely, EWGs such as nitro (-NO₂) or cyano (-CN) groups reduce electron density. These changes can influence the reactivity of the biphenyl moiety and its interactions with other molecules. studypug.com
Table 1: Effects of Representative Substituents on the Biphenyl Moiety
| Substituent | Type | Predominant Electronic Effect | Steric Hindrance |
|---|---|---|---|
| -CH₃ (Methyl) | EDG | Electron-donating (Inductive/Hyperconjugation) | Moderate |
| -OCH₃ (Methoxy) | EDG | Electron-donating (Resonance) | Moderate |
| -F, -Cl (Halogens) | EWG | Electron-withdrawing (Inductive) | Low to Moderate |
| -CN (Cyano) | EWG | Electron-withdrawing (Inductive & Resonance) | Low |
| -NO₂ (Nitro) | EWG | Electron-withdrawing (Inductive & Resonance) | Moderate |
Replacing one or both phenyl rings of the biphenyl moiety with heteroaromatic rings (heteroaryl groups) can significantly alter the compound's properties. Heterocycles can introduce heteroatoms like nitrogen, oxygen, or sulfur, which can act as hydrogen bond donors or acceptors, modify the electronic landscape, and improve properties like solubility. This bioisosteric replacement is a common strategy in medicinal chemistry.
For example, replacing a phenyl ring with a pyridine ring introduces a basic nitrogen atom, which can alter binding interactions and solubility. Similarly, rings like thiophene or furan can introduce different electronic and steric profiles.
Table 2: Potential Heteroaryl Analogues of the Biphenyl Moiety
| Heteroaryl Ring | Key Features | Potential Impact |
|---|---|---|
| Pyridine | Contains a nitrogen atom; basic properties. | Can form hydrogen bonds; alters polarity and solubility. |
| Thiophene | Contains a sulfur atom; electron-rich. | Modifies electronic properties; different steric profile. |
| Furan | Contains an oxygen atom. | Can act as a hydrogen bond acceptor; alters geometry. |
Modification of the 3,4-Dimethoxybenzoate Unit
The 3,4-dimethoxybenzoate portion of the molecule is rich in functionality and offers several avenues for modification to fine-tune electronic properties and potential intermolecular interactions.
The two methoxy groups at the 3- and 4-positions are strong electron-donating groups due to the resonance effect. Changing their number or location on the benzoate (B1203000) ring can systematically vary the electronic character of the ester.
Positional Isomers : Moving the methoxy groups to the 2,4- or 3,5-positions would alter the electronic influence on the carboxyl group. For instance, a methoxy group at the ortho- (2-position) or para- (4-position) directs electron density into the ring through resonance, while a meta- (3-position) substituent has a more pronounced inductive effect. echemi.com
Number of Groups : Increasing the number of methoxy groups (e.g., a 3,4,5-trimethoxy substitution) would further enhance the electron-donating nature of the ring. Conversely, removing one of the methoxy groups would lessen this effect. A process for the regioselective demethylation of a p-methoxy group in phenolic esters has been developed, allowing for the synthesis of hydroxylated analogues. google.com
Table 3: Influence of Methoxy Group Substitution on the Benzoate Ring
| Substitution Pattern | Description | Expected Electronic Effect on the Ring |
|---|---|---|
| 3,4-Dimethoxy | Original compound | Strong electron-donating |
| 4-Methoxy | Single para-methoxy group | Strong electron-donating |
| 3,5-Dimethoxy | Two meta-methoxy groups | Moderately electron-donating |
| 2,4-Dimethoxy | Ortho and para methoxy groups | Very strong electron-donating |
Replacing the methoxy groups with other functional groups provides a broader scope for modifying the benzoate unit's properties. The choice of substituent allows for precise control over the electronic nature of the aromatic ring.
Electron-Donating Groups (EDGs) : Groups such as amino (-NH₂) or hydroxyl (-OH) can be introduced to increase the electron density of the benzoate ring, similar to the methoxy groups.
Electron-Withdrawing Groups (EWGs) : Introducing EWGs like nitro (-NO₂), cyano (-CN), or halides (-Cl, -F) would decrease the ring's electron density. libretexts.org This makes the carbonyl carbon of the ester more electrophilic and can affect the stability of the ester linkage. The presence of an EWG generally makes the corresponding benzoic acid more acidic by stabilizing the carboxylate anion. libretexts.org
Table 4: Examples of Alternative Substituents for the Benzoate Moiety
| Substituent | Type | Effect on Ring Electron Density |
|---|---|---|
| -NH₂ (Amino) | EDG | Increases |
| -OH (Hydroxyl) | EDG | Increases |
| -Cl (Chloro) | EWG | Decreases (Inductive) |
| -NO₂ (Nitro) | EWG | Strongly Decreases |
Ester Linkage Modifications
The ester bond is a crucial linker that can be modified or replaced to alter the chemical stability, metabolic profile, and conformational flexibility of the molecule. Esterification is a common strategy in prodrug design to enhance properties like membrane permeability. taylorandfrancis.comresearchgate.net After absorption, the ester linkage can be hydrolyzed by esterase enzymes. researchgate.netacs.org
Bioisosteric replacement of the ester linkage is a key strategy. For example, replacing the ester with an amide bond can introduce a hydrogen bond donor (-NH-) and increase metabolic stability towards esterases, although it may become susceptible to amidases. pressbooks.pub
Table 5: Bioisosteric Replacements for the Ester Linkage
| Linkage | Structure | Key Features | Potential Impact |
|---|---|---|---|
| Amide | -C(=O)NH- | Planar; H-bond donor. | Increased metabolic stability; altered geometry. |
| Reverse Ester | -O-C(=O)- | Changes orientation of carbonyl. | Alters synthetic route and electronic properties. |
| Carbamate | -O-C(=O)NH- | Hybrid of ester and amide features. | Can offer intermediate stability and H-bonding. |
| Ketone | -C(=O)- | Removes ether oxygen. | Increased rigidity; loss of H-bond acceptor. |
Isosteric Replacements
Isosteric replacements involve the substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar steric, electronic, or solubility characteristics. These modifications are a cornerstone of drug design, aiming to enhance potency, improve selectivity, alter metabolic stability, and reduce toxicity.
For the 4-biphenylyl 3,4-dimethoxybenzoate scaffold, several key regions could be targeted for isosteric modification:
The Ester Linkage: The ester group is susceptible to hydrolysis by esterases in vivo, which can limit the compound's bioavailability and duration of action. Isosteric replacements for the ester linkage could include amides, reverse amides, or stable ether linkages. An amide bond, for example, is generally more resistant to hydrolysis than an ester and can also act as a hydrogen bond donor, potentially leading to different binding interactions.
The 3,4-Dimethoxybenzoyl Group: The methoxy groups on the benzoate ring are important for its electronic properties and potential interactions. These could be replaced with other small electron-donating groups like hydroxyl or amino groups, or with more complex functionalities. Replacing a methoxy group with a hydroxyl group would introduce a hydrogen bond donor and acceptor, significantly altering the polarity in that region of the molecule.
A hypothetical table of potential isosteric replacements is presented below to illustrate these concepts. It is crucial to note that the synthesis and evaluation of these hypothetical analogues would be necessary to determine their actual properties.
| Original Moiety | Potential Isosteric Replacement | Rationale for Replacement |
| Phenyl (in biphenyl) | Pyridyl | Introduce hydrogen bond acceptor, alter electronics, improve solubility. |
| Phenyl (in biphenyl) | Thienyl | Modify lipophilicity and electronic properties. |
| Ester (-COO-) | Amide (-CONH-) | Increase metabolic stability, introduce hydrogen bond donor. |
| Methoxy (-OCH3) | Hydroxyl (-OH) | Introduce hydrogen bond donor/acceptor, increase polarity. |
| Methoxy (-OCH3) | Ethyl (-CH2CH3) | Increase lipophilicity, explore steric effects. |
Influence on Conformational Freedom
Specific experimental or computational studies on the conformational freedom of this compound and its derivatives are not extensively reported in the available literature. However, the conformational flexibility of this molecule is primarily dictated by the rotational freedom around several key single bonds.
The most significant conformational aspect of the parent molecule is the dihedral angle between the two phenyl rings of the biphenyl moiety. Due to steric hindrance between the ortho-hydrogens on adjacent rings, biphenyl itself is not planar in the gas phase or in solution, adopting a twisted conformation. The degree of this twist can be influenced by the nature and size of substituents in the ortho positions.
Derivatization of this compound would be expected to influence its conformational freedom in several ways:
Substitution on the Biphenyl Rings: Introducing bulky substituents in the ortho positions of either phenyl ring would increase the steric barrier to rotation around the central carbon-carbon bond, restricting the conformational freedom and potentially leading to atropisomerism (the existence of stereoisomers resulting from hindered rotation).
Changes to the Benzoate Ring: While substitutions on the 3,4-dimethoxybenzoyl portion are less likely to have a dramatic effect on the biphenyl twist angle, they can influence the orientation of the entire benzoate group relative to the biphenyl system.
Understanding the conformational preferences of this compound and its analogues is critical, as the three-dimensional shape of a molecule is a key determinant of its interaction with biological targets. Computational methods, such as molecular mechanics and quantum chemical calculations, could be employed to predict the preferred conformations and the energy barriers to rotation in a systematic series of analogues.
A summary of the key rotatable bonds and the potential impact of derivatization on conformational freedom is provided in the table below.
| Rotatable Bond | Description | Potential Influence of Derivatization |
| C-C bond between phenyl rings | Dictates the dihedral angle of the biphenyl moiety. | Bulky ortho-substituents will increase the rotational barrier. |
| C-O bond of the ester | Allows rotation of the benzoate group relative to the biphenyl. | Replacement with an amide would restrict this rotation. |
| C-C bond (phenyl-ester) | Connects the biphenyl system to the ester linkage. | Steric hindrance from ortho-substituents could influence preferred orientation. |
Applications in Advanced Materials and Enabling Technologies Non Clinical
Organic Electronic Materials
The electronic properties of organic molecules are central to the development of next-generation electronic devices. The structure of 4-biphenylyl 3,4-dimethoxybenzoate suggests it could play a role in this domain.
While specific experimental data on the charge transport properties of this compound are not extensively documented in publicly available literature, the characteristics of its core components provide a basis for theoretical consideration. The biphenyl (B1667301) unit is a well-known component in materials designed for charge transport. For instance, derivatives of N,N-bis(4-biphenylyl)aniline have demonstrated high hole-mobility, which is a crucial factor in the efficiency of organic solar cells. sigmaaldrich.com This suggests that the biphenyl moiety within this compound could facilitate the movement of charge carriers.
The concept of a molecular rectifier, a molecule that preferentially allows current to flow in one direction, is a cornerstone of molecular electronics. This functionality often arises from an asymmetric molecular structure, creating a dipole moment that influences the flow of electrons. The structure of this compound, with its distinct biphenyl and dimethoxybenzoate ends, possesses an inherent asymmetry. This structural characteristic is a prerequisite for potential rectification behavior, making it a candidate for investigation in the field of unimolecular devices. However, experimental verification of such properties for this specific compound is not currently available in the literature.
Liquid Crystalline Systems
Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The molecular shape and intermolecular interactions of a compound are critical in determining its potential to form liquid crystalline phases (mesophases).
The elongated, rigid structure of the biphenyl group is a common feature in molecules that exhibit liquid crystalline behavior, known as mesogens. A study of a homologous series of 4-biphenylyl 4”-n-alkoxybenzoates, which are structurally similar to this compound, revealed the presence of liquid crystal phases. nih.gov Specifically, these related compounds were found to form Smectic A mesophases, which are characterized by a layered arrangement of molecules. nih.gov
The investigation of these related compounds involved differential thermal analysis to measure the transition temperatures and the associated enthalpy changes as the material transitions between solid, liquid crystal, and isotropic liquid states. nih.gov This suggests that this compound could also exhibit mesogenic behavior, though specific phase transition temperatures and enthalpies of fusion have not been reported.
Below is a hypothetical data table illustrating the kind of data that would be collected to characterize the mesogenic properties of a compound like this compound, based on findings for related compounds.
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Crystal to Smectic A | Data not available | Data not available |
| Smectic A to Nematic | Data not available | Data not available |
| Nematic to Isotropic | Data not available | Data not available |
This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.
The specific arrangement of atoms within a molecule has a profound impact on its liquid crystalline properties. For rod-like molecules, the length, rigidity, and the nature of the terminal groups are all determining factors. In this compound, the biphenyl unit provides the necessary rigidity and linear shape conducive to forming liquid crystal phases. The 3,4-dimethoxybenzoate group influences the molecule's polarity and its interactions with neighboring molecules. The position of the methoxy (B1213986) groups (3,4- versus other substitutions) can affect the molecular packing and, consequently, the stability and type of mesophase formed. For example, studies on other liquid crystalline systems have shown that the length of alkoxy chains can determine whether a compound exhibits only a nematic phase or both nematic and smectic phases. elsevierpure.com
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. These assemblies are held together by non-covalent intermolecular forces. Host-guest chemistry, a central concept in supramolecular chemistry, involves the complexation of a "guest" molecule within a "host" molecule.
The aromatic rings of the biphenyl and benzoate (B1203000) groups in this compound are capable of participating in pi-pi stacking interactions, a key non-covalent force in the formation of supramolecular structures. Furthermore, the oxygen atoms of the ester and methoxy groups can act as hydrogen bond acceptors. These features suggest that this compound could potentially act as a component in host-guest systems or self-assemble into larger, ordered supramolecular architectures. While the discovery of crown ethers spurred significant interest in host-guest chemistry, the specific application of this compound in this area has not been detailed in the literature. nih.gov
Inclusion Complex Formation
Inclusion complexes are molecular structures where a "guest" molecule is encapsulated within the cavity of a "host" molecule. This encapsulation can alter the physicochemical properties of the guest, such as its solubility and stability. While direct studies on this compound are not prevalent, its potential for forming inclusion complexes can be inferred from its structural components and extensive research on similar molecules.
Cyclodextrins are common host molecules, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. oatext.com The formation of an inclusion complex is driven by favorable interactions between the guest and the host's cavity. oatext.com For a molecule like this compound, the non-polar biphenyl group would be the most likely portion to be encapsulated within the hydrophobic cavity of a cyclodextrin, such as β-cyclodextrin, which is often used due to its suitable cavity size for a wide range of guest molecules. nih.gov
The process of forming such a complex is influenced by several factors, including the relative size and geometry of the guest molecule and the host cavity, as well as intermolecular interactions like hydrophobic effects and van der Waals forces. oatext.com Research on analogous compounds, such as 4,4'-dihydroxybiphenyl (B160632), has demonstrated successful inclusion complex formation with β-cyclodextrin, confirming that the biphenyl structure is well-suited for encapsulation. doi.orgresearchgate.net The formation of a 1:1 inclusion complex between 4,4'-dihydroxybiphenyl and β-cyclodextrin has been confirmed through various spectroscopic and electrochemical studies. doi.org
Methods for preparing such complexes often involve techniques like co-precipitation, kneading, or slurry methods, where the host and guest are mixed in a suitable solvent to facilitate the inclusion process. oatext.comnih.gov The kneading method, for instance, is particularly suitable for guests with poor water solubility. oatext.com
Table 1: Properties of Common Cyclodextrins
| Cyclodextrin Type | Number of Glucopyranose Units | Cavity Diameter (nm) |
|---|---|---|
| α-Cyclodextrin | 6 | ~0.57 |
| β-Cyclodextrin | 7 | ~0.78 |
| γ-Cyclodextrin | 8 | ~0.95 |
This table summarizes the key properties of the most widely used natural cyclodextrins. The cavity size is a crucial factor in determining which guest molecules can be encapsulated. doi.org
Self-Assembly Processes
Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. The biphenyl moiety within this compound is a key driver for its potential participation in self-assembly processes. This is largely due to the ability of aromatic rings to engage in π-π stacking interactions, which are significant non-covalent forces that can direct the formation of supramolecular architectures.
Research on related biphenyl compounds has shown that they can serve as building blocks for complex, self-assembled materials. For example, 4,4'-bis(triethoxysilyl)biphenyl has been used in the self-assembly synthesis of periodic mesoporous organosilica films. nih.gov In this process, the biphenyl groups align with molecular periodicity within the pore walls of the silica (B1680970) material, demonstrating the structure-directing influence of the biphenyl unit. nih.gov
For this compound, it is conceivable that similar self-assembly could occur, potentially leading to the formation of liquid crystals, gels, or other ordered phases. The interplay between the π-π stacking of the biphenyl groups, dipole-dipole interactions from the ester and methoxy groups, and van der Waals forces would govern the final structure of the assembled material.
Analytical Chemistry Methodologies
The accurate detection and quantification of chemical compounds are fundamental in research and development. For this compound, this involves the establishment of reference standards and the application of precise analytical techniques.
Development of Reference Standards
A reference standard is a highly purified and well-characterized substance used to confirm the identity and determine the concentration of other samples. For a compound like this compound, a reliable reference standard is crucial for ensuring the accuracy and reproducibility of any analytical work.
Currently, this compound may be supplied by chemical vendors for early discovery research, but often without comprehensive analytical data. For instance, some suppliers note that the buyer assumes responsibility for confirming the product's identity and purity. sigmaaldrich.com This indicates that researchers may need to synthesize and purify the compound in-house to create a primary reference standard.
The process of qualifying a reference standard involves extensive characterization using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and chromatography (e.g., HPLC or GC) to assess purity. The thermal properties might also be analyzed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Chromatographic and Spectroscopic Methods for Detection (e.g., GC-MS)
The detection and analysis of this compound rely on modern chromatographic and spectroscopic methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful technique for the analysis of volatile and semi-volatile organic compounds.
In a typical GC-MS analysis, the compound would first be separated from a mixture based on its boiling point and interactions with the GC column. Following separation, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule's fragment ions, allows for highly confident identification. The analysis of biphenyl and its derivatives by GC-MS is a well-established method. researchgate.net For this compound, characteristic fragments would be expected from the cleavage of the ester bond, as well as fragments corresponding to the biphenyl and dimethoxybenzoyl cations.
High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is another essential technique, especially for purity assessment and quantification. Given the aromatic nature of the compound, it would exhibit strong UV absorbance, making this a sensitive method of detection.
Spectroscopic methods are indispensable for structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for an unambiguous structural assignment.
Infrared (IR) Spectroscopy would identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the ester and the C-O stretches of the ether groups.
Table 2: Analytical Techniques for the Characterization of this compound
| Technique | Information Provided |
|---|---|
| GC-MS | Separation from volatile mixtures, molecular weight confirmation, and structural information from fragmentation patterns. researchgate.net |
| HPLC | Purity assessment and quantification. |
| NMR | Definitive structural elucidation and confirmation. |
| IR Spectroscopy | Identification of key functional groups. |
This table outlines the primary analytical methods used to identify, quantify, and characterize this compound.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The structure of 4-biphenylyl 3,4-dimethoxybenzoate is achiral. However, the development of stereoselective synthetic methods is a crucial research avenue for producing derivatives of this compound that possess chiral centers. Such chiral derivatives could have significant applications in asymmetric catalysis, chiral recognition, and advanced optical materials.
Future research could focus on introducing stereocenters into the biphenyl (B1667301) or benzoate (B1203000) moieties. A retrosynthetic analysis suggests that the key bond formations are the ester linkage and the biaryl C-C bond. Stereoselective approaches could include:
Asymmetric Esterification: Employing chiral catalysts or resolving agents during the esterification of 4-hydroxybiphenyl or 3,4-dimethoxybenzoic acid derivatives that bear a prochiral center.
Atroposelective Suzuki Coupling: If bulky ortho-substituents were introduced to the biphenyl ring system, rotation around the aryl-aryl single bond would be restricted, leading to atropisomerism. Developing catalytic systems for the atroposelective Suzuki-Miyaura coupling to control this specific type of stereochemistry would be a sophisticated challenge.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to build up the molecular framework, thereby installing the desired stereochemistry from the outset.
The ability to selectively synthesize one stereoisomer over others is paramount, as different stereoisomers can exhibit vastly different biological or physical properties. youtube.comnih.gov The development of such synthetic routes would rely on modern techniques in asymmetric synthesis. idexlab.com
Advanced Computational Modeling for Predictive Material Design
Computational chemistry offers powerful tools for predicting the properties of molecules like this compound before their synthesis, saving significant time and resources. Advanced computational modeling can guide the design of new materials with specific, desirable characteristics.
Key computational approaches include:
Density Functional Theory (DFT): To calculate the molecule's electronic structure, optimized geometry, and predict spectroscopic properties (NMR, IR, UV-Vis). This is fundamental for understanding its reactivity and photophysical behavior. nih.gov
Molecular Dynamics (MD) Simulations: To simulate the behavior of many molecules over time, providing insight into bulk properties such as liquid crystalline phases, self-assembly, and interactions with solvents or other molecules.
Quantitative Structure-Property Relationship (QSPR): To develop models that correlate structural features of this compound derivatives with their macroscopic properties, enabling the rapid screening of virtual libraries of related compounds.
Table 1: Computational Models for Material Property Prediction
| Computational Method | Predicted Properties | Relevance to Material Design |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, molecular orbitals (HOMO/LUMO), vibrational frequencies, dipole moment. | Predicting reactivity, photophysical properties (absorption/emission wavelengths), and suitability for electronic applications. |
| Molecular Dynamics (MD) | Conformational analysis, phase transitions (e.g., liquid crystal phases), diffusion coefficients, solvation energy. | Designing liquid crystals, understanding self-assembly into larger architectures, and predicting solubility. |
| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption and fluorescence spectra, transition probabilities. | Guiding the design of molecules for optoelectronic devices like OLEDs and fluorescent sensors. researchgate.net |
Exploration of Green Solvents and Catalytic Systems for Synthesis
The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. rsc.org Research into greener synthetic routes for this compound would focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
The synthesis of this ester likely involves two key steps: formation of the biphenyl scaffold and the esterification reaction. Green chemistry principles can be applied to both:
Green Solvents: Replacing traditional volatile organic compounds (VOCs) like toluene (B28343) or dichloromethane (B109758) with greener alternatives. researchgate.net Promising options include water, supercritical carbon dioxide (scCO₂), and ionic liquids. rsc.org Water is particularly attractive for reactions like the Suzuki-Miyaura coupling, a common method for forming biphenyl linkages, where specialized water-soluble catalysts can be employed. researchgate.net
Efficient Catalysis: Developing highly active and recyclable catalysts is crucial. For the Suzuki coupling, palladium nanocatalysts supported on materials like fullerenes have shown high efficacy in water. researchgate.net For the esterification, enzymatic catalysis (using lipases) in non-conventional media could offer a mild and highly selective alternative to chemical methods.
Table 2: Comparison of Conventional and Green Synthesis Approaches
| Synthetic Step | Conventional Method | Green Alternative | Advantages of Green Approach |
|---|---|---|---|
| Biphenyl Formation | Suzuki coupling in organic solvents (e.g., Toluene, THF) with a homogeneous Pd catalyst. | Suzuki coupling in water using a water-soluble, recyclable Pd nanocatalyst. researchgate.net | Reduced use of VOCs, catalyst recycling, milder reaction conditions. |
| Esterification | Fischer-Speier esterification using excess alcohol and a strong acid catalyst (e.g., H₂SO₄). | Biocatalytic esterification using an immobilized lipase (B570770) in a solvent-free system or a green solvent. rsc.org | High selectivity, mild conditions (ambient temperature), avoidance of strong acids, biodegradable catalyst. |
Investigations into Photophysical Properties for Optoelectronic Applications
Molecules containing extended π-conjugated systems, such as the biphenyl and benzoyl groups in this compound, often exhibit interesting photophysical properties like fluorescence. A thorough investigation of these properties could reveal potential applications in optoelectronics.
Key areas for investigation include:
Absorption and Emission Spectroscopy: Characterizing the UV-Visible absorption and fluorescence emission spectra in various solvents to determine the molecule's electronic transitions and environmental sensitivity.
Fluorescence Quantum Yield and Lifetime: Quantifying the efficiency of the fluorescence process and the duration of the excited state. A high quantum yield is desirable for applications in devices like Organic Light-Emitting Diodes (OLEDs) or as fluorescent probes. researchgate.net
Solvatochromism: Studying how the absorption and emission wavelengths shift with solvent polarity, which can provide information about the nature of the electronic excited state and suggest potential uses in chemical sensing.
The introduction of different substituents on the aromatic rings could be used to tune these photophysical properties, shifting emission colors or enhancing quantum yields for specific applications. researchgate.net
Table 3: Key Photophysical Parameters for Investigation
| Parameter | Description | Potential Application |
|---|---|---|
| Absorption Maximum (λabs) | The wavelength of light most strongly absorbed by the molecule. | Light-harvesting materials, photoinitiators. |
| Emission Maximum (λem) | The wavelength of light emitted after excitation (fluorescence). | OLEDs, fluorescent labels, security inks. |
| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency. | Bright fluorescent materials for displays and probes. |
| Stokes Shift | The difference in energy (or wavelength) between the absorption and emission maxima. | Minimizing self-absorption in fluorescent dyes and scintillators. researchgate.net |
Design of Multi-component Crystalline Forms (Co-crystals) for Tunable Properties
Crystal engineering allows for the modification of the physicochemical properties of a solid without altering the molecule itself. nih.gov Forming co-crystals of this compound is a promising strategy to tune properties like solubility, melting point, and stability.
A co-crystal is a single crystalline structure composed of two or more different molecules that are solid at room temperature, held together by non-covalent interactions, typically hydrogen bonds. nih.gov Research in this area would involve:
Co-former Screening: Identifying suitable partner molecules (co-formers) that can form robust intermolecular interactions, such as hydrogen bonds, with the ester oxygen atoms of the target molecule. Good candidates often include carboxylic acids, amides, and phenols. nih.govnih.gov
Structural Analysis: Using single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules in the co-crystal, revealing the specific hydrogen bonding and π-stacking interactions. researchgate.net
Property Characterization: Comparing the properties of the co-crystals to the pure compound. For example, co-crystallization can dramatically alter dissolution rates, which is of major interest in pharmaceuticals and agrochemicals. nih.gov
Table 4: Potential Co-formers for this compound
| Co-former Class | Example Co-former | Rationale for Selection | Expected Property Modification |
|---|---|---|---|
| Dicarboxylic Acids | Fumaric Acid | Strong hydrogen bond donor to interact with the ester carbonyl oxygens. nih.gov | Increased solubility, modified melting point. |
| Pyridyls | 4,4'-Bipyridine | Can form C-H···O or C-H···π interactions; acts as a hydrogen bond acceptor if a protic co-former is also used. mdpi.com | Creation of novel network structures, potential for new optical properties. |
| Phenols | Hydroquinone | Can act as a hydrogen bond donor and participate in π-π stacking with the aromatic rings. | Altered crystal packing, potential for charge-transfer complex formation. |
Integration into Complex Hierarchical Supramolecular Architectures
Beyond single crystals, the self-assembly of this compound into larger, functional architectures represents a significant frontier. The molecule's rigid biphenyl unit and polar ester group make it an excellent candidate for building block in supramolecular chemistry.
Future research could explore:
Liquid Crystal Formation: The elongated, rigid shape of the molecule is characteristic of a mesogen, a molecule that can form liquid crystal phases. By modifying the terminal groups or the length of the core, nematic or smectic liquid crystal phases could be targeted for display applications.
Organogelation: In certain solvents, molecules can self-assemble into long, entangled fibers, forming a supramolecular gel. Investigating the gelation properties of this compound and its derivatives could lead to new soft materials for applications in controlled release or as templates for material synthesis.
Surface Patterning: Studying the self-assembly of the molecule on solid surfaces (e.g., graphite, gold) to form ordered two-dimensional monolayers. Such controlled surfaces could be used in molecular electronics or sensor design.
The design of these architectures is governed by a subtle balance of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.net Understanding and controlling these interactions is the key to creating complex and functional supramolecular systems.
Q & A
Q. How can researchers confirm the identity and purity of 4-biphenylyl 3,4-dimethoxybenzoate in synthetic batches?
- Methodological Answer :
- Analytical Techniques : Use high-performance liquid chromatography (HPLC) to assess purity, complemented by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Infrared (IR) spectroscopy can verify functional groups (e.g., ester carbonyl peaks near 1700 cm⁻¹) .
- Melting Point Analysis : Compare experimental melting points (e.g., 59–62°C for methyl 3,4-dimethoxybenzoate derivatives) with literature values to detect impurities .
- Mass Spectrometry : Employ ESI-MS or GC-MS to confirm molecular weight and fragmentation patterns .
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer :
- Esterification Strategies : Use coupling agents (e.g., DCC/DMAP) to link 3,4-dimethoxybenzoic acid with biphenyl alcohols under anhydrous conditions. Protect hydroxyl groups if necessary .
- Purification : Optimize column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water) to isolate the ester product .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of reagents (e.g., 1:1.2 acid-to-alcohol ratio) to minimize side products .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in coordination chemistry?
- Methodological Answer :
- Orbital Overlap Analysis : Use X-ray crystallography to compare torsion angles between the benzoate carbonyl and aromatic rings. For example, 3,4-dimethoxybenzoate derivatives exhibit greater π-orbital overlap (−163° torsion angle) than 2,6-dimethoxy analogs, enhancing metal-ligand binding .
- Thermodynamic Stability : Compare thermal decomposition temperatures (TGA) of metal complexes (e.g., Cu(II) or Co(II) complexes) to assess substituent effects. 3,4-Dimethoxybenzoate Cu(II) complexes decompose at lower temperatures than 2,4-dimethoxy analogs due to steric and inductive effects .
Q. What methodological approaches are used to analyze thermal decomposition patterns of metal complexes involving this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure mass loss steps to identify decomposition intermediates (e.g., oxycarbonates in Nd(III) complexes at 495–685 K) .
- X-ray Diffraction (XRD) : Characterize final decomposition products (e.g., Co₃O₄ or Nd₂O₃) to confirm thermal pathways .
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energies for decomposition steps .
Q. How can molecular docking studies elucidate the cholinesterase inhibitory mechanism of this compound derivatives?
- Methodological Answer :
- Software Tools : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions. Focus on hydrogen bonding between the furfural carbonyl group and catalytic residues (e.g., Ser203 in acetylcholinesterase) .
- Binding Affinity Validation : Correlate docking scores (e.g., ΔG values) with experimental IC₅₀ data from Ellman assays. Derivatives with 3,4-dimethoxy groups show higher inhibition due to enhanced hydrophobic interactions .
Q. What experimental strategies are employed to study microbial catabolism of this compound?
- Methodological Answer :
- Inducible Enzyme Assays : Grow Comamonas testosteroni on veratrate (3,4-dimethoxybenzoate) to induce oxygenases (e.g., IvaA and VanA). Monitor enzyme activity via spectrophotometric detection of protocatechuate .
- Reverse Transcriptase PCR : Amplify vanA and ivaA genes to confirm transcriptional activation during substrate-specific growth .
- Uptake Inhibition Studies : Use metabolic inhibitors (e.g., CCCP) to differentiate between passive diffusion and active transport of substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
